Dodecyl Hexadec-9-enoate
CAS No.: 108321-49-9
Cat. No.: VC20749488
Molecular Formula: C28H54O2
Molecular Weight: 422.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108321-49-9 |
|---|---|
| Molecular Formula | C28H54O2 |
| Molecular Weight | 422.7 g/mol |
| IUPAC Name | dodecyl (E)-hexadec-9-enoate |
| Standard InChI | InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h13,15H,3-12,14,16-27H2,1-2H3/b15-13+ |
| Standard InChI Key | CDXFYPWJGOODOG-FYWRMAATSA-N |
| Isomeric SMILES | CCCCCCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCC |
| SMILES | CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |
Introduction
Chemical Structure and Properties
Structural Information
Dodecyl hexadec-9-enoate possesses a well-defined chemical structure characterized by the following identifiers:
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InChI: InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h13,15H,3-12,14,16-27H2,1-2H3
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 423.41966 | 219.3 |
| [M+Na]+ | 445.40160 | 225.2 |
| [M+NH4]+ | 440.44620 | 222.3 |
| [M+K]+ | 461.37554 | 223.1 |
| [M-H]- | 421.40510 | 217.3 |
| [M+Na-2H]- | 443.38705 | 217.2 |
| [M]+ | 422.41183 | 219.2 |
| [M]- | 422.41293 | 219.2 |
These CCS values provide insights into the three-dimensional structure and conformational properties of the molecule in gas phase, which are valuable for analytical identification and characterization .
Physical Properties
Thermodynamic Properties
Dodecyl hexadec-9-enoate exhibits several noteworthy thermodynamic properties that influence its behavior in various environmental conditions:
These thermodynamic parameters are essential for understanding the compound's stability, phase transitions, and reactivity potential in various chemical processes.
Critical Properties and Phase Behavior
The compound's critical properties and phase transition temperatures provide valuable information for processing and application considerations:
The high boiling point (920.49 K or approximately 647.34°C) indicates strong intermolecular forces, likely due to the long hydrocarbon chains present in the molecule.
Temperature-Dependent Properties
Several physical properties of dodecyl hexadec-9-enoate vary with temperature, demonstrating its dynamic behavior across different thermal conditions:
Heat Capacity
The heat capacity (Cp,gas) increases gradually with temperature:
Viscosity
The viscosity (η) decreases significantly with increasing temperature, following expected behavior for complex organic liquids:
This dramatic decrease in viscosity (approximately 30-fold from fusion temperature to boiling point) has implications for the compound's flow properties and potential applications in temperature-variable environments.
Solubility and Partition Properties
The compound demonstrates expected hydrophobic characteristics:
| Property | Value | Source |
|---|---|---|
| log10 Water Solubility | -10.26 | Crippen Calculated |
| logP (octanol/water) | 9.708 | Crippen Calculated |
| McGowan Volume | 408.520 ml/mol | McGowan Calculated |
The extremely low water solubility (indicated by the negative log value) and high octanol/water partition coefficient reflect the compound's strong lipophilic character, consistent with its long hydrocarbon chains and limited polar functionality.
Biochemical Significance
Presence in Natural Systems
Dodecyl hexadec-9-enoate has been identified in biological systems, particularly in insect exocrine secretions. The compound has been detected in studies of Bombus terrestris (bumblebee) exocrinology . The presence of this ester in insect secretions suggests potential roles in chemical communication, which may include territorial marking, mate attraction, or other signaling functions.
The compound belongs to a family of wax esters that often serve important biological functions in various organisms. These functions may include:
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Creating protective water-resistant barriers
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Energy storage in certain organisms
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Chemical signaling between individuals of the same species
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Interspecies communication or defense mechanisms
Structural Relationship to Other Biological Compounds
The hexadec-9-enoate component of the compound is structurally related to palmitoleic acid (hexadec-9-enoic acid), a monounsaturated fatty acid found in many organisms. The parent acid from which the ester component is derived, hexadec-9-enoic acid, exists as both cis (Z) and trans (E) isomers in nature . The trans isomer is also known as palmitelaidic acid .
In biological contexts, the specific stereochemistry of the double bond (cis or trans configuration) can significantly impact the compound's physical properties and biological activity. The Z-isomer (cis configuration) of dodecyl hexadec-9-enoate appears to be the form identified in biological samples .
Analytical Identification and Characterization
Mass Spectrometry Detection
The molecular weight of dodecyl hexadec-9-enoate (422.41 g/mol) makes it readily detectable using standard mass spectrometry techniques. The various adducts formed during ionization, as outlined in section 2.2, provide multiple diagnostic masses that can be used for identification in complex mixtures. These include protonated [M+H]+ (m/z 423.41966), sodiated [M+Na]+ (m/z 445.40160), and ammoniated [M+NH4]+ (m/z 440.44620) forms .
Chromatographic Analysis
Given its long hydrocarbon chains and moderate polarity from the ester group, dodecyl hexadec-9-enoate is well-suited for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The compound's retention behavior would typically be influenced by:
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The total carbon chain length (C28)
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The presence and position of the double bond
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The stereochemistry of the double bond (cis/trans configuration)
Research on similar compounds indicates that capillary gas chromatography, particularly when coupled with mass spectrometry (GC/MS), provides effective separation and identification of such wax esters in biological samples .
As a compound identified in insect exocrine secretions , dodecyl hexadec-9-enoate may serve as a reference standard or target compound in:
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Entomological research focusing on insect chemical ecology
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Studies of chemical communication in social insects
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Development of insect attractants or repellents
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Taxonomic and ecological studies of Bombus species and related insects
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